molecular formula C22H22ClF6N3O B2595222 N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide CAS No. 1024298-84-7

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide

Cat. No.: B2595222
CAS No.: 1024298-84-7
M. Wt: 493.88
InChI Key: XFUXMUHQYKBCJD-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide is a complex organic compound that features multiple functional groups, including trifluoromethyl, chloro, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,5-bis(trifluoromethyl)phenyl intermediate, followed by the introduction of the piperazine ring and the final coupling with the 5-chloro-2-methylphenyl group. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide include other piperazine derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:

  • N-(3,5-Bis(trifluoromethyl)phenyl)piperazine
  • 3-(4-(5-Chloro-2-methylphenyl)piperazinyl)propanamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF6N3O/c1-14-2-3-17(23)13-19(14)32-8-6-31(7-9-32)5-4-20(33)30-18-11-15(21(24,25)26)10-16(12-18)22(27,28)29/h2-3,10-13H,4-9H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXMUHQYKBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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